molecular formula C19H13F2N3OS B11261517 N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11261517
M. Wt: 369.4 g/mol
InChI Key: KBXVGRKIXXITKU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and 3,5-difluorobenzoyl bromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-9-13(20)7-8-14(15)21)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25)

InChI Key

KBXVGRKIXXITKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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